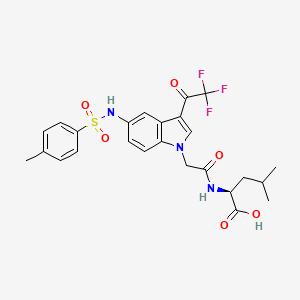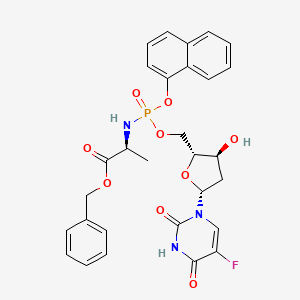
Omadaciclina
Descripción general
Descripción
- It was approved in the United States in October 2018 for the treatment of community-acquired bacterial pneumonia and acute skin and skin structure infections .
Omadacycline: is a broad-spectrum antibiotic medication belonging to the of tetracycline antibiotics.
Aplicaciones Científicas De Investigación
Chemistry: Omadacycline’s unique properties make it valuable for chemical research.
Biology: Researchers study its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: It’s used clinically for pneumonia and skin infections.
Mecanismo De Acción
Similar to Other Tetracyclines: Omadacycline inhibits bacterial protein synthesis.
Activity Against Resistance: It works against bacterial strains expressing the two main forms of tetracycline resistance and .
Direcciones Futuras
Ongoing clinical trials are investigating omadacycline for the treatment of urinary tract infections . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .
Análisis Bioquímico
Biochemical Properties
Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . It has activity against bacterial strains expressing the two main forms of tetracycline resistance: efflux and ribosomal protection .
Cellular Effects
Omadacycline has demonstrated in vitro activity against a broad range of Gram-positive and select Gram-negative pathogens . It has potent in vitro activity against Gram-positive aerobic bacteria including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant and multi-drug resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus . Omadacycline also has antimicrobial activity against common Gram-negative aerobes, some anaerobes, and atypical bacteria such as Legionella and Chlamydia .
Molecular Mechanism
The mechanism of action of Omadacycline is similar to that of other tetracyclines – inhibition of bacterial protein synthesis . Omadacycline has activity against bacterial strains expressing the two main forms of tetracycline resistance (efflux and ribosomal protection) .
Temporal Effects in Laboratory Settings
In seven-day exposure in vitro assays, Omadacycline demonstrated concentration-dependent anti-Mycobacterium abscessus activity with bacteriostatic effects exerted at 4 μg/ml and bactericidal effects at concentrations ≥ 16 μg/ml, and no evidence of inducible resistance .
Dosage Effects in Animal Models
The systemic exposure (i.e., maximum plasma concentrations [Cmax] and area under the plasma concentration–time curve [AUC]) after intravenous (IV) administration were linear and predictable over the dose range of 25 and 600 mg in healthy subjects .
Metabolic Pathways
Omadacycline is metabolically stable in human liver microsomes and hepatocytes . It is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .
Transport and Distribution
Omadacycline has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of Omadacycline in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects .
Métodos De Preparación
Synthetic Routes: Omadacycline was invented at . Researchers created over based on tetracycline scaffolds, leading to novel third-generation compounds like omadacycline.
Industrial Production: Specific industrial production methods are not widely available in the public domain.
Análisis De Reacciones Químicas
Activity: Omadacycline has activity against a broad range of and select pathogens.
Gram-Positive Aerobes: It targets bacteria like , , and multi-drug-resistant .
Gram-Negative Aerobes: Omadacycline also exhibits antimicrobial activity against common Gram-negative aerobes, some anaerobes, and atypical bacteria such as and .
Comparación Con Compuestos Similares
Unique Features: Omadacycline stands out due to its potent activity against both Gram-positive and Gram-negative bacteria.
Similar Compounds: Other tetracyclines like doxycycline , minocycline , and tigecycline are related but have distinct properties.
Propiedades
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYKVCURWJGLPG-IQZGDKDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027687 | |
| Record name | Omadacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Omadacycline binds to the primary tetracycline binding site on the bacterial 30s ribosomal subunit with high specificity. There it acts to block protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis. | |
| Record name | Omadacycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
389139-89-3 | |
| Record name | Omadacycline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389139893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omadacycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omadacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMADACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090IP5RV8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of Omadacycline?
A: Omadacycline, an aminomethylcycline antibiotic, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, specifically at the A site, preventing the binding of aminoacyl-tRNA to the messenger RNA-ribosome complex. [] This disrupts the elongation phase of protein synthesis, ultimately leading to bacterial cell death. []
Q2: How does Omadacycline overcome common tetracycline resistance mechanisms?
A: Omadacycline demonstrates activity against bacteria harboring common tetracycline resistance determinants such as ribosomal protection proteins and efflux pumps. [] Its unique structure allows it to circumvent these mechanisms, restoring its ability to inhibit protein synthesis and exert antibacterial effects. []
Q3: What is the effect of Omadacycline on bacterial virulence factors?
A: Subinhibitory concentrations of Omadacycline have been shown to inhibit the hemolytic activity of Staphylococcus aureus in vitro. [] This suggests that Omadacycline, in addition to its direct antibacterial action, may also suppress the production or function of bacterial virulence factors. []
Q4: What is the molecular formula and weight of Omadacycline?
A4: While the provided research papers do not explicitly state the molecular formula and weight of Omadacycline, these can be found in the drug's prescribing information.
Q5: Is there any spectroscopic data available for Omadacycline?
A5: The provided research papers focus primarily on the pharmacological and clinical aspects of Omadacycline. Spectroscopic characterization data is not discussed within these publications.
Q6: Are there studies about Omadacycline's material compatibility, stability, or catalytic properties?
A6: The provided research papers primarily focus on the pharmacological, antimicrobial, and clinical aspects of Omadacycline. They do not delve into material compatibility, stability under various conditions, or any potential catalytic properties of the compound.
Q7: Are there computational chemistry studies, QSAR models, or SAR discussions regarding Omadacycline?
A7: The provided research papers do not discuss the use of computational chemistry methods, QSAR models, or specific SAR studies conducted for Omadacycline.
Q8: What are the formulation strategies used to improve the stability, solubility, or bioavailability of Omadacycline?
A: Omadacycline is available in both intravenous and oral formulations. [] While the provided research does not detail specific formulation strategies, they indicate that the oral formulation achieves similar exposures to the intravenous formulation, suggesting good bioavailability. [, ]
Q9: Is there information on the SHE regulations, compliance, risk minimization, and responsible practices related to Omadacycline?
A9: The provided research papers focus on the scientific and clinical aspects of Omadacycline and do not provide specific details regarding SHE regulations, compliance, risk minimization, or responsible practices related to the drug.
Q10: What is the ADME profile of Omadacycline?
A: Omadacycline demonstrates good tissue penetration, including into the epithelial lining fluid (ELF) of the lungs. [] It is partially metabolized in the liver and primarily excreted in feces, with about 34% excreted in urine. [, ] Dose adjustments are not required for patients with renal or hepatic impairment. [, ]
Q11: What are the PK/PD parameters considered important for Omadacycline's efficacy?
A: PK/PD analysis suggests that both total-drug ELF and free-drug plasma exposures are important for Omadacycline's efficacy against Streptococcus pneumoniae and Haemophilus influenzae in CABP. [] The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key parameter for predicting efficacy. []
Q12: What is the in vitro activity of Omadacycline against common bacterial pathogens?
A: Omadacycline exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Klebsiella pneumoniae. [, , , , ]
Q13: Has Omadacycline demonstrated efficacy in animal models of infection?
A: Yes, Omadacycline has shown efficacy in murine models of Bacillus anthracis and Yersinia pestis infections, both as postexposure prophylaxis and treatment. [] It also displayed efficacy in a mouse model of pulmonary Mycobacteroides abscessus disease. []
Q14: Are there clinical trials evaluating the efficacy of Omadacycline?
A: Omadacycline's efficacy has been demonstrated in several phase 3 clinical trials. It was found to be noninferior to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI) in two trials (OASIS-1 and OASIS-2). [] In another phase 3 trial (OPTIC), Omadacycline showed noninferiority to moxifloxacin for the treatment of community-acquired bacterial pneumonia (CABP). []
Q15: What is the efficacy of Omadacycline in specific patient populations?
A: Omadacycline's efficacy appears consistent across various patient subgroups, including those with different BMI categories, diabetes history, and disease severity in ABSSSI and CABP. [, , , ]
Q16: What are the known resistance mechanisms to Omadacycline?
A: While Omadacycline overcomes common tetracycline resistance mechanisms, resistance can still develop. Mutations in the 16S rRNA genes have been observed in Moraxella catarrhalis isolates with reduced susceptibility to Omadacycline. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



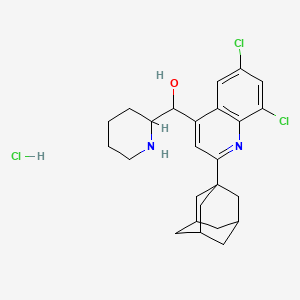

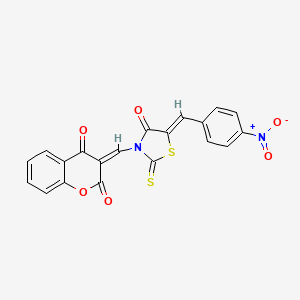
![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)
![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)

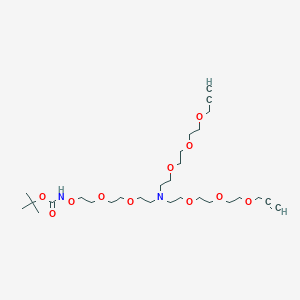
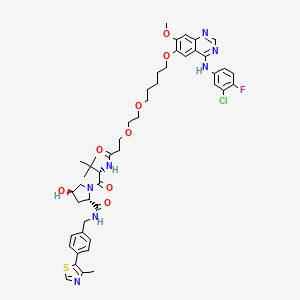
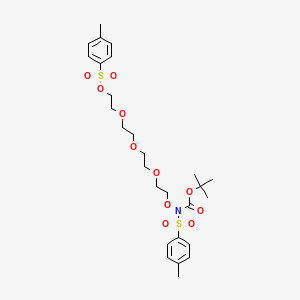
![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)
